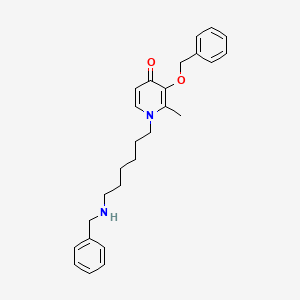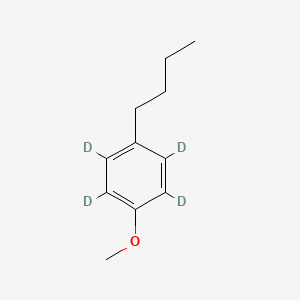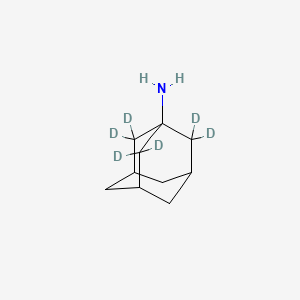
AChE/BChE-IN-8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AChE/BChE-IN-8 is a compound known for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes play crucial roles in the hydrolysis of acetylcholine, a neurotransmitter involved in cholinergic neurotransmission. Inhibition of these enzymes is a therapeutic strategy for managing neurodegenerative disorders such as Alzheimer’s disease.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AChE/BChE-IN-8 typically involves multi-step organic synthesis. The process begins with the preparation of key intermediates, followed by their coupling under specific reaction conditions. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the desired chemical transformations.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions for large-scale reactions, ensuring high yield and purity of the final product. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
AChE/BChE-IN-8 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
AChE/BChE-IN-8 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study enzyme inhibition and reaction mechanisms.
Biology: Employed in the investigation of cholinergic neurotransmission and enzyme kinetics.
Medicine: Explored as a potential therapeutic agent for neurodegenerative diseases like Alzheimer’s.
Industry: Utilized in the development of biosensors and diagnostic assays for cholinesterase activity.
Mechanism of Action
AChE/BChE-IN-8 exerts its effects by binding to the active sites of acetylcholinesterase and butyrylcholinesterase, thereby inhibiting their enzymatic activity. This inhibition prevents the hydrolysis of acetylcholine, leading to an accumulation of the neurotransmitter in the synaptic cleft. The increased levels of acetylcholine enhance cholinergic neurotransmission, which is beneficial in conditions where cholinergic function is compromised.
Comparison with Similar Compounds
Similar Compounds
Donepezil: A reversible inhibitor of acetylcholinesterase used in the treatment of Alzheimer’s disease.
Rivastigmine: An inhibitor of both acetylcholinesterase and butyrylcholinesterase, also used for Alzheimer’s.
Galantamine: Another acetylcholinesterase inhibitor with additional allosteric modulation of nicotinic receptors.
Uniqueness
AChE/BChE-IN-8 is unique due to its dual inhibitory action on both acetylcholinesterase and butyrylcholinesterase. This dual inhibition provides a broader therapeutic potential, especially in conditions where both enzymes are implicated. Additionally, its specific binding affinity and selectivity make it a valuable compound for research and therapeutic applications.
Properties
Molecular Formula |
C26H32N2O2 |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
1-[6-(benzylamino)hexyl]-2-methyl-3-phenylmethoxypyridin-4-one |
InChI |
InChI=1S/C26H32N2O2/c1-22-26(30-21-24-14-8-5-9-15-24)25(29)16-19-28(22)18-11-3-2-10-17-27-20-23-12-6-4-7-13-23/h4-9,12-16,19,27H,2-3,10-11,17-18,20-21H2,1H3 |
InChI Key |
UIAHSQRUFROBRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C=CN1CCCCCCNCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[9-[(2R,4S,5R)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-5-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]-3-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B15141233.png)




![2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6-[(2S,3R,4R,6R)-4-hydroxy-6-methyl-5-oxo-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]chromen-4-one](/img/structure/B15141288.png)




![9-[(2S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B15141311.png)

![1-[(2R,5R)-5-[(2-chloroethylamino)methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15141320.png)
